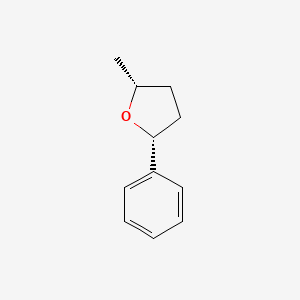

Cis-2-methyl-5-phenyltetrahydrofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(2R,5R)-2-methyl-5-phenyloxolane |

InChI |

InChI=1S/C11H14O/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1 |

InChI Key |

MAPLHIRYLFONGA-MWLCHTKSSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](O1)C2=CC=CC=C2 |

Canonical SMILES |

CC1CCC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 2 Methyl 5 Phenyltetrahydrofuran and Its Stereoisomers

Stereoselective and Diastereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans

The stereocontrolled synthesis of 2,5-disubstituted tetrahydrofurans is a significant challenge in organic chemistry, with the cis and trans isomers often exhibiting distinct biological activities. A variety of methods have been developed to control the relative and absolute stereochemistry of the substituents at the C2 and C5 positions.

Lewis Acid-Mediated Reactions for Tetrahydrofuran (B95107) Formation

Lewis acids play a pivotal role in promoting the formation of the tetrahydrofuran ring by activating substrates and facilitating key bond-forming events. These reactions often proceed through cationic intermediates, where the stereochemical outcome is dictated by the careful choice of substrates, reagents, and reaction conditions.

The reduction of cyclic hemiketals, or the closely related oxocarbenium ions derived from them, presents a powerful strategy for the diastereoselective synthesis of substituted tetrahydrofurans. The stereochemical course of the reduction is influenced by the substituents on the ring, with established models predicting the facial selectivity of nucleophilic attack. For instance, the Mead reductive cyclization of keto-β-lactones proceeds through a five-membered oxocarbenium ion intermediate. The diastereoselectivity of this reduction is consistent with Woerpel's models for nucleophilic additions to such intermediates. nih.govnih.gov Further rationalization for the high diastereoselectivity observed in the reduction of α-silyloxy 5-membered oxocarbenium ions is based on stereoelectronic effects. nih.gov

A three-step strategy for the diastereoselective synthesis of tetrahydrofurans from alkenyl aldehydes, which involves the tandem Mukaiyama aldol-lactonization (TMAL) process and the subsequent Mead reductive cyclization of the resulting keto-β-lactones, has been reported. nih.govnih.gov

| Entry | Keto-β-lactone Precursor | Reducing Agent | Lewis Acid | Product | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | γ-Benzyloxy-keto-β-lactone | Et3SiH | BF3·OEt2 | 2,3,5-Trisubstituted THF | >20:1 | 75 |

| 2 | δ-Silyloxy-keto-β-lactone | Et3SiH | BF3·OEt2 | 2,3,4,5-Tetrasubstituted THF | 5-6:1 | 68 |

Lactols are versatile intermediates in the synthesis of tetrahydrofurans, as they can react with a variety of nucleophiles to afford 2,5-disubstituted products. The stereoselectivity of these reactions is often dependent on the nature of the nucleophile, the substituents on the lactol, and the reaction conditions. The addition of allyltrimethylsilane (B147118) to lactols bearing different substituents at the C4 position has been shown to proceed with varying stereochemical outcomes, which can be rationalized by considering the conformational preferences of the intermediate oxonium ions. nih.gov For example, a C4-alkoxy group tends to adopt a pseudoaxial orientation, leading to a specific diastereomer upon "inside attack" by the nucleophile. nih.gov

The reaction of γ-lactols with silylated nucleophiles provides a route to highly substituted methyl tetrahydrofuran-3-carboxylates. acs.org

| Entry | Lactol Substrate | Nucleophile | Lewis Acid | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | C4-Benzyl ether substituted lactol | Allyltrimethylsilane | - | 2,4-Disubstituted THF | - | - |

| 2 | C4-Methyl substituted lactol | Allyltrimethylsilane | - | 2,4-Disubstituted THF | - | - |

Donor-acceptor (D-A) cyclopropanes have emerged as powerful three-carbon synthons for the construction of five-membered rings, including tetrahydrofurans. In the presence of a Lewis acid, these strained rings can undergo a formal [3+2] cycloaddition with various dipolarophiles, such as aldehydes. acs.orgnih.govacs.orgrsc.org This methodology allows for a one-step, highly diastereoselective synthesis of cis-2,5-disubstituted tetrahydrofurans. acs.orgnih.govacs.org The reaction proceeds with inversion of stereochemistry at the cyclopropane (B1198618) donor site, enabling the transfer of absolute stereochemical information from an enantioenriched D-A cyclopropane to the tetrahydrofuran product with high fidelity. nih.govacs.org A stereospecific intimate ion pair mechanism has been proposed to account for the observed stereochemical outcome. nih.govacs.org

The scope of this reaction is broad, accommodating a variety of aldehydes with different electronic properties. acs.org The regiochemistry of the resulting 2,5-disubstituted tetrahydrofuran can be controlled by the choice of the donor substituent on the cyclopropane and the aldehyde. acs.org

| Entry | Cyclopropane Donor | Aldehyde | Lewis Acid Catalyst (mol%) | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aryl | Benzaldehyde | Sn(OTf)2 (10) | 2,5-Diaryl Tetrahydrofuran | >95:5 | 95 |

| 2 | Aryl | p-Methoxybenzaldehyde | Sn(OTf)2 (10) | 2-Aryl-5-(p-methoxyphenyl) THF | >95:5 | 98 |

| 3 | Aryl | p-Nitrobenzaldehyde | Sn(OTf)2 (10) | 2-Aryl-5-(p-nitrophenyl) THF | >95:5 | 92 |

| 4 | Thienyl | Benzaldehyde | Sn(OTf)2 (10) | 2-Thienyl-5-phenyl THF | >95:5 | 90 |

| 5 | Styrenyl | Benzaldehyde | Sn(OTf)2 (10) | 2-Styrenyl-5-phenyl THF | >95:5 | 85 |

Cyclization Strategies for Tetrahydrofuran Ring Construction

Intramolecular cyclization reactions represent a cornerstone in the synthesis of the tetrahydrofuran ring system. These strategies involve the formation of a carbon-oxygen bond to close the five-membered ring, often with a high degree of stereocontrol.

Oxidative cyclization of unsaturated alcohols provides a direct and efficient route to substituted tetrahydrofurans. These reactions typically involve a metal catalyst that facilitates the intramolecular attack of the hydroxyl group onto the alkene, followed by an oxidation step. Palladium-catalyzed oxidative cyclization of alkenols is a powerful method for the construction of oxygen heterocycles. acs.org A variant of this reaction utilizing a PdCl2/1,4-benzoquinone catalyst system has been developed for the conversion of trisubstituted alkenols to 1,1,4-trisubstituted tetrahydrofurans with enhanced diastereoselectivity (up to 7:1 dr). acs.org This improved selectivity is attributed to the influence of intramolecular hydrogen bonding. acs.org

The reaction proceeds with 5-exo Markovnikov regioselectivity, and the resulting palladium-alkyl intermediate can undergo a tandem redox-relay reaction to introduce further functionality. acs.org

| Entry | Alkenol Substrate | Catalyst System | Product | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Trisubstituted Alkenol with H-bond acceptor | PdCl2/1,4-Benzoquinone | 1,1,4-Trisubstituted THF | 7:1 | 85 |

| 2 | Trisubstituted Alkenol without H-bond acceptor | PdCl2/1,4-Benzoquinone | 1,1,4-Trisubstituted THF | 1:1 | 60 |

| 3 | Triol Substrate | PdCl2/1,4-Benzoquinone | Substituted THF | 2:1 | 70 |

Palladium(II)-Catalyzed Ring Formation

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted tetrahydrofurans, enabling the formation of both a carbon-carbon and a carbon-oxygen bond in a single step from acyclic precursors. These methods often exhibit high levels of stereocontrol, particularly in the formation of trans-disubstituted products.

A prominent strategy involves the reaction of γ-hydroxy alkenes with aryl or vinyl bromides. organic-chemistry.orgnih.gov This transformation typically employs a palladium catalyst, such as Pd₂(dba)₃, in conjunction with a phosphine (B1218219) ligand like P(o-tol)₃ or DPE-Phos, and a base, commonly NaOtBu. organic-chemistry.orgnih.gov The reaction proceeds via a proposed mechanism involving the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org This methodology has proven effective for a range of primary, secondary, and tertiary γ-hydroxy alkenes, reacting with various electron-rich and neutral aryl bromides to afford trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity, often exceeding 20:1. nih.gov

The stereochemical outcome is influenced by the substrate geometry. While terminal alkenes generally lead to high diastereoselectivity for the trans product, reactions involving acyclic internal alkenes tend to yield lower diastereomeric ratios, typically in the range of 3-5:1. nih.gov This has been attributed to stereochemical scrambling that can occur via β-hydride elimination and reinsertion processes after the initial syn-addition of the oxygen and aryl groups across the double bond. nih.gov In contrast, substrates with cyclic alkenes maintain high levels of stereocontrol, affording fused bicyclic and spirocyclic tetrahydrofuran derivatives with excellent diastereoselectivity (>20:1). nih.gov

A related palladium-catalyzed approach is the aminooxygenation of alkenes. For instance, the reaction of 3-buten-1-ol (B139374) with phthalimide (B116566) in the presence of Pd(OAc)₂ and an oxidant like PhI(OAc)₂ can lead to the formation of 3-aminotetrahydrofuran (B1273345) derivatives. umich.edu Mechanistic studies suggest that this transformation proceeds via a cis-aminopalladation followed by a C-O bond-forming reductive elimination. umich.edu

| γ-Hydroxy Alkene Substrate | Aryl Bromide | Catalyst System | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|---|

| 4-penten-1-ol | 2-bromonaphthalene | Pd₂(dba)₃ / DPE-Phos, NaOtBu | 78 | >20:1 | organic-chemistry.org |

| (E)-5-phenyl-4-penten-1-ol | 4-bromotoluene | Pd₂(dba)₃ / P(o-tol)₃, NaOtBu | 65 | 5:1 | nih.gov |

| 1-(cyclohex-1-en-1-yl)methanol | Bromobenzene | Pd₂(dba)₃ / P(o-tol)₃, NaOtBu | 75 | >20:1 | nih.gov |

Radical Cyclization Cascades

Radical cyclizations offer a powerful alternative for the construction of the tetrahydrofuran ring, often proceeding under mild conditions and exhibiting unique stereochemical control. Acyl radical cyclizations, in particular, have been successfully employed for the stereoselective synthesis of cis-2,5-disubstituted tetrahydrofurans.

In one notable example, an acyl selenide (B1212193) is treated with triphenyltin (B1233371) hydride and triethylborane (B153662) to generate an acyl radical. lookchem.com This radical then undergoes a 5-exo trigonal cyclization onto a tethered enol ether. This methodology provides a highly efficient and stereoselective route to cis-2,5-disubstituted tetrahydrofuran-3-ones. The reaction of the precursor acyl selenide yields the target heterocycle in high yield (97%) and with excellent diastereoselectivity (94:6 favoring the cis isomer). lookchem.com The preference for the cis stereochemistry is a common feature of radical cyclizations of this type.

The general strategy involves the intramolecular addition of a radical to a double bond. The stereochemical outcome is often governed by the transition state geometry, which seeks to minimize steric interactions. Thiol-catalyzed acyl radical cyclizations of alkenals represent another atom-economical approach, where a thiol, in conjunction with a radical initiator like AIBN, facilitates the generation of an acyl radical that subsequently cyclizes. organic-chemistry.org

| Substrate | Reagents | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| Acyl Selenide with pendant enol ether | Ph₃SnH, Et₃B, Benzene (reflux) | 97 | 94:6 | lookchem.com |

Annulation and Cycloaddition Reactions for Tetrahydrofuran Scaffolds

Annulation and cycloaddition reactions are highly convergent strategies for synthesizing tetrahydrofuran rings, as they construct the heterocyclic core and install multiple stereocenters in a single step.

[4+3] Annulations via Oxonium Ions

Stereoselective synthesis of substituted tetrahydrofurans can be achieved through [4+3] annulation reactions. This method involves the reaction between an enol ether derived from a β-ketoester and an oxonium ion generated in situ from a 1,4-dicarbonyl compound. nih.gov The reaction is typically promoted by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). The transformation proceeds via the initial formation of a cyclic oxonium ion, which is then captured intermolecularly by the nucleophilic diene component. nih.gov

Allylsilane [3+2] Annulations

The [3+2] annulation reaction between allylsilanes and aldehydes or other carbonyl derivatives is a widely used and effective method for tetrahydrofuran synthesis. nih.gov These reactions are generally mediated by a Lewis acid, which activates the carbonyl group towards nucleophilic attack by the alkene of the allylsilane. This initial addition generates a stabilized carbocation intermediate, which is then trapped by a pendant nucleophile to form the tetrahydrofuran ring. nih.gov

For instance, the reaction of a functionalized allylsilane with an α-ketoester can provide a tetrahydrofuran as a single diastereomer. nih.gov The choice of Lewis acid (e.g., SnCl₄, BF₃·OEt₂) can influence the diastereoselectivity of the reaction. lookchem.com This methodology has been applied in multicomponent strategies, for example, by coupling two different aldehydes with an (E)-γ-(dimethylphenylsilyl)allylboronate to generate highly substituted tetrahydrofurans with excellent diastereoselectivity (>20:1). nih.gov

Thermal [3+2] Cycloaddition of Carbonyl Ylides

The [3+2] cycloaddition of carbonyl ylides with dipolarophiles is a classic and powerful method for constructing the tetrahydrofuran skeleton. Carbonyl ylides are typically generated in situ and are highly reactive intermediates. While often generated through metal-catalyzed decomposition of diazo compounds, thermal methods for their formation are also known. illinois.edu

One common approach involves the rhodium-catalyzed reaction of a diazo compound with an aldehyde. nih.gov The resulting carbonyl ylide then undergoes a [3+2] dipolar cycloaddition with an activated alkene. These reactions can be highly stereospecific and have been utilized in the synthesis of complex molecules. nih.gov In some cases, the generation and trapping of the carbonyl ylide can both be intramolecular events. nih.gov While many modern methods utilize transition metal catalysts to generate the ylide under mild conditions, the fundamental cycloaddition itself is a pericyclic reaction that can be driven thermally. For instance, heating a precursor can lead to the formation of a carbonyl ylide which is then trapped. At elevated temperatures, however, selectivity can be reduced, and side reactions like β-hydride elimination may become more prominent. nih.gov

Ring Expansion Reactions to Form Tetrahydrofuran Derivatives

Ring expansion reactions provide an alternative route to tetrahydrofurans from smaller, more readily available cyclic precursors like oxetanes and epoxides.

A notable method is the photochemical ring expansion of oxetanes. nih.gov This reaction can be achieved by reacting an oxetane (B1205548) with a diazo compound under photochemical conditions (e.g., irradiation with blue LEDs). researchgate.net This metal-free process generates a carbene from the diazo compound, which then forms an oxonium ylide with the oxetane. Subsequent rearrangement of the ylide leads to the formation of the five-membered tetrahydrofuran ring. nih.govrsc.org This method has been shown to be highly efficient and diastereoselective, particularly with 2-substituted oxetanes, yielding cis-trisubstituted tetrahydrofurans with high diastereomeric ratios (>20:1). nih.gov A two-step photochemical approach, involving a Paternò–Büchi reaction to form the oxetane followed by this ring expansion, provides a convenient de novo synthesis of substituted tetrahydrofurans. nih.govresearchgate.net

Another important ring expansion strategy involves the conversion of 2,3-epoxyalcohols into tetrahydrofurans. This transformation proceeds through a double SN2 process, effectively expanding the three-membered epoxide ring into a five-membered tetrahydrofuran ring. nih.gov

| Diazoester | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| Methyl 2-phenyl-2-diazoacetate | Dichloromethane | 85 | >20:1 | nih.gov |

| Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate | Dichloromethane | 96 | >20:1 | nih.gov |

| Methyl 2-diazo-3-oxobutanoate | Dichloromethane | 78 | >20:1 | nih.gov |

Photochemical Ring Expansion of Oxetanes

The synthesis of tetrahydrofuran derivatives, including structures analogous to cis-2-methyl-5-phenyltetrahydrofuran, can be effectively achieved through the photochemical ring expansion of oxetanes. This method offers a mild and operationally simple pathway to valuable five-membered heterocyclic compounds. nih.govresearchgate.net The reaction proceeds via a carbene transfer protocol, which is initiated by the photochemical activation of a diazo compound, leading to the formation of a carbene. This carbene then reacts with an oxetane to form an oxonium ylide intermediate. Subsequent rearrangement of this ylide results in the ring-expanded tetrahydrofuran product. nih.gov

A key advantage of this methodology is its high diastereoselectivity. nih.gov The rearrangement reaction stereospecifically leads to the formation of cis-substituted tetrahydrofurans. nih.gov This high degree of stereocontrol is attributed to the diastereoselective formation of the ylide intermediate, which then undergoes a stereospecific rearrangement. nih.gov Computational studies, specifically DFT calculations, suggest that the ring expansion proceeds through a diradical pathway. nih.govresearchgate.net The distinct stereochemical outcome observed in these reactions is influenced by the different bond lengths in the transient free oxygen ylide intermediates. nih.govresearchgate.net

For instance, the reaction of 2-phenyloxetane (B1633447) with aryl diazoesters has been shown to produce cis-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios (d.r. > 20:1). nih.gov This approach highlights the potential for synthesizing cis-disubstituted tetrahydrofurans with a phenyl group at one of the 2- or 5-positions, which is structurally related to the target molecule.

To overcome the potential challenge of synthesizing the initial oxetane heterocycles, a two-step photochemical approach has been demonstrated. nih.govresearchgate.net This involves the Paternò–Büchi reaction of an aldehyde (like benzaldehyde) and an alkene (like styrene) under UV light to first construct the oxetane ring. nih.govresearchgate.net This oxetane can then be subjected to the photochemical ring expansion to yield the desired tetra-substituted tetrahydrofuran as a single diastereoisomer. researchgate.net

| Reactants | Reagents | Conditions | Product | Diastereomeric Ratio (d.r.) | Yield |

| 2-Phenyloxetane | Methyl phenyldiazoacetate | Photochemical | cis-2-Methyl-2-carbomethoxy-5-phenyltetrahydrofuran | >20:1 | Good to very good |

| Benzaldehyde, Styrene | UV light (Paternò–Büchi) | Photochemical | 2,4-Diphenyloxetane | - | Moderate |

| 2,4-Diphenyloxetane | Diazo compound | Photochemical | cis-2,5-Diphenyl-tetrahydrofuran derivative | Single diastereoisomer | - |

Asymmetric Synthesis Approaches and Chiral Auxiliary Applications

The synthesis of specific stereoisomers of this compound can be approached using asymmetric synthesis methodologies, with the application of chiral auxiliaries being a prominent strategy. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single enantiomer of the product. After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse.

While the direct asymmetric synthesis of this compound using a specific chiral auxiliary is not extensively detailed in the provided context, the principles of their application are well-established in organic synthesis. nih.goviupac.org For example, Evans' oxazolidinone auxiliaries have been widely used in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions.

A hypothetical asymmetric synthesis of a precursor to this compound could involve the use of a chiral auxiliary to control the stereochemistry of a key bond-forming reaction. For instance, an asymmetric aldol reaction between an enolate bearing a chiral auxiliary and an appropriate aldehyde could establish a chiral center. Subsequent cyclization and functional group manipulations would then lead to the desired enantiomerically enriched tetrahydrofuran derivative.

The effectiveness of a chiral auxiliary is determined by its ability to induce high stereoselectivity in the reaction and the ease of its subsequent removal without causing racemization of the product. Various chiral auxiliaries have been developed from naturally occurring chiral molecules such as amino acids, carbohydrates, and terpenes. nih.gov The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome.

| Chiral Auxiliary Type | Origin/Precursor | Key Applications in Asymmetric Synthesis |

| Evans' Oxazolidinones | Amino acids, amino alcohols | Aldol reactions, alkylations, Diels-Alder reactions |

| Corey's Oxazaborolidines | Proline | Asymmetric reduction of ketones |

| Yamada's Auxiliaries | Proline | Asymmetric alkylations |

| Enders' SAMP/RAMP Hydrazones | Amino acids | Asymmetric alkylation of aldehydes and ketones |

| Oppolzer's Sultams | Camphor | Aldol reactions, conjugate additions, Diels-Alder reactions |

| Kunz's Carbohydrate Auxiliaries | Carbohydrates | Glycosylations, Diels-Alder reactions |

The iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)], has also demonstrated powerful stereochemical control in various reactions of attached acyl ligands, including alkylations and aldol reactions, leading to the synthesis of complex chiral molecules. iupac.org This highlights the broad utility of chiral auxiliaries in achieving high levels of stereocontrol in the synthesis of target molecules with specific stereochemistry.

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways in Tetrahydrofuran (B95107) Ring Formation

The construction of the 2,5-disubstituted tetrahydrofuran core, as seen in cis-2-methyl-5-phenyltetrahydrofuran, can be achieved through several strategic cyclization reactions of unsaturated alcohol precursors. These reactions proceed through various mechanistic pathways, often involving electrophilic activation of a double bond followed by intramolecular nucleophilic attack by a hydroxyl group. The specific pathway and the resulting stereochemistry are highly dependent on the reagents and reaction conditions employed.

The formation of the tetrahydrofuran ring is a dynamic process that proceeds through various transient species, including ionic and radical intermediates. The nature of these intermediates and the transition states leading to their formation and subsequent reaction are fundamental to understanding the regioselectivity and stereoselectivity of the cyclization.

Acid-catalyzed intramolecular cyclization of γ,δ-unsaturated alcohols is a common method for synthesizing tetrahydrofuran derivatives. This process often involves the formation of an oxonium ion intermediate. In a relevant model, the SnBr4-promoted oxonium-Prins cyclization has been shown to form 2,3-disubstituted tetrahydrofurans. imperial.ac.uk For a precursor to this compound, such as an E-configured styrenyl-containing homoallylic alcohol, the reaction would be initiated by the formation of an oxonium ion. The subsequent intramolecular attack by the alkene on the oxonium ion is driven by the formation of a stable benzylic carbocation. imperial.ac.uk

The stereochemical outcome of such reactions is often directed by the transition state geometry. A dipseudoequatorial transition state is generally favored, which can lead to the formation of the cis-2,5-disubstituted product. imperial.ac.uk In some cases, the reaction can proceed through a cascade, such as a Prins/Friedel-Crafts cyclization, where the intermediate benzyl (B1604629) carbocation is trapped by an aromatic substrate. beilstein-journals.org The general mechanism is believed to involve the formation of the oxonium ion, followed by an intramolecular cyclization that leads to the tetrahydrofuran ring. american.edu

Intramolecular selenoetherification of unsaturated alcohols is a powerful and stereoselective method for the synthesis of cyclic ethers, including cis-2,5-disubstituted tetrahydrofurans. This reaction proceeds through a key three-membered cyclic intermediate known as a seleniranium ion. nih.gov The mechanism involves the electrophilic attack of a selenium(II) species, such as that derived from N-(phenylseleno)succinimide (N-PSP), on the carbon-carbon double bond of the unsaturated alcohol precursor. nih.gov

This initial attack forms the seleniranium ion, a high-energy intermediate that is susceptible to nucleophilic attack. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the seleniranium ion in an SN2-like fashion. researchgate.net This intramolecular ring-opening of the seleniranium ion is stereospecific and typically proceeds with anti-addition, leading to a high degree of stereocontrol in the final tetrahydrofuran product. nih.gov The stereochemical course of the cyclization is influenced by the geometry of the starting alkene and the steric and electronic properties of the selenium reagent. nih.govnih.gov For example, the use of a 2-nitrophenylselenenyl group has been shown to enhance the configurational stability of the seleniranium ion intermediate, thereby preventing racemization. nih.govnih.gov

A systematic study on the phenylselenoetherification of linalool, a terpenic alcohol, using computational methods, supports the SN2-like transition state for the cyclization. researchgate.net The reaction is facilitated by Lewis bases, which can form hydrogen bonds with the hydroxyl group of the alkenol, enhancing its nucleophilicity. researchgate.net The table below summarizes the effect of different bases on the cis:trans ratio of the cyclized products in the phenylselenoetherification of nerolidol, a related terpenic alcohol. researchgate.net

| Catalyst | Reagent | cis:trans Ratio |

| Et3N | PhSeCl | 80:20 |

| Pyridine | PhSeCl | 65:35 |

| Quinoline | PhSeCl | 73:27 |

| Bipyridine | PhSeCl | 88:12 |

| SnCl2 | PhSeCl | 70:30 |

| CoCl2 | PhSeCl | 88:12 |

Data from a study on the phenylselenoetherification of nerolidol, a structurally related terpenic alcohol. researchgate.net

The use of silicon-containing substrates can significantly influence the course of cyclization reactions by stabilizing carbocationic intermediates. In the context of tetrahydrofuran synthesis, silyl-stabilized carbocations can play a crucial role in directing the regioselectivity and stereoselectivity of ring closure. For instance, the acid-catalyzed cyclization of epoxysilyl alcohols has been studied as a route to tetrahydrofurans. mdpi.comnih.gov

In these reactions, the opening of the epoxide ring is directed by the silyl (B83357) group, which can stabilize a positive charge on the β-carbon atom through hyperconjugation. acs.org This stabilization favors the formation of a carbocation at a specific position, which is then trapped by the intramolecular hydroxyl group to form the tetrahydrofuran ring. The use of alkenyl silanes as nucleophilic partners in Prins-type cyclizations has also been shown to be effective, proceeding through a stabilized β-silyl carbocation intermediate. acs.org

A gold-catalyzed cyclization of homopropargylic alcohols accompanied by a silyl migration offers another pathway to silyl-substituted dihydrofurans, which are precursors to tetrahydrofurans. nih.gov Density Functional Theory (DFT) studies of this transformation suggest a concerted mechanism where the silyl migration and the C-O bond formation occur simultaneously, facilitated by a bifunctional phosphine (B1218219) ligand. nih.gov

While less common for the direct synthesis of tetrahydrofurans from acyclic precursors, diradical mechanisms can be involved in rearrangements and ring expansions of existing cyclic systems. Photochemical reactions, in particular, are known to proceed through diradical intermediates. For example, the photochemical rearrangement of diphenyl ethers has been shown to occur via the formation of a radical pair intermediate involving phenoxy and phenyl radicals. nih.gov

Achieving a high degree of stereochemical control is a central challenge in the synthesis of cis-2,5-disubstituted tetrahydrofurans. The relative orientation of the methyl and phenyl groups in this compound is a direct consequence of the stereoselectivity of the ring-forming reaction. Several strategies have been developed to control this stereochemistry.

As previously discussed, intramolecular selenoetherification provides excellent stereocontrol, typically leading to the cis isomer through a stereospecific anti-addition to the double bond. nih.gov Similarly, oxymercuration-demercuration of γ-hydroxy alkenes has been reported as a method for the stereoselective synthesis of cis-2,5-disubstituted tetrahydrofurans. beilstein-journals.org

Tandem reaction sequences can also be employed to control stereochemistry. For example, a dihydroxylation-SN2 cyclization sequence of δ-mesyloxy α,β-unsaturated esters has been shown to afford 2,5-disubstituted tetrahydrofurans with defined stereochemistry. acs.org The stereochemical outcome is dependent on the geometry of the starting unsaturated ester and the dihydroxylation agent used.

The table below provides a summary of different methods and their effectiveness in achieving cis-stereoselectivity in the synthesis of 2,5-disubstituted tetrahydrofurans.

| Method | Key Intermediate/Transition State | Typical Stereoselectivity |

| Intramolecular Selenoetherification | Seleniranium Ion | High cis-selectivity |

| Oxymercuration-Demercuration | Mercurinium Ion | High cis-selectivity |

| Oxonium-Prins Cyclization | Oxonium Ion/Benzylic Carbocation | Dependent on transition state |

| Dihydroxylation-SN2 Cyclization | Diol Mesylate | Dependent on starting material geometry |

| Acid-catalyzed cyclization of epoxysilyl alcohols | Silyl-stabilized carbocation | Can be highly selective |

Investigations into Ring Opening and Polymerization Mechanisms of Tetrahydrofurans

The ring-opening of the tetrahydrofuran (THF) moiety is a fundamental chemical transformation, often serving as a key step in polymerization processes. This reaction is typically initiated by electrophilic agents, such as Brønsted or Lewis acids, which activate the ether oxygen. nih.govnih.gov

Cationic ring-opening polymerization (CROP) is a primary method for producing polytetrahydrofuran (poly(THF)). The mechanism involves the protonation of the THF oxygen by a strong acid, followed by a nucleophilic attack of another THF molecule on an α-carbon of the protonated ring, leading to ring opening and chain propagation. nih.gov Solid acid catalysts, such as Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀·13H₂O), have been shown to be effective initiators for the CROP of THF under mild conditions. nih.govresearchgate.net The presence of a co-catalyst or promoter, such as acetic anhydride, is often required for the ring-opening to proceed efficiently. The proposed mechanism suggests that the acid first protonates the acetic anhydride, which then gets attacked by the THF oxygen, initiating the polymerization. nih.gov

The polymerization of substituted tetrahydrofurans, such as 2,5-disubstituted derivatives, also proceeds via a cationic mechanism, though the substituents can significantly influence the reaction kinetics and the properties of the resulting polymer. researchgate.net

Charge Transfer Processes in Tetrahydrofuran Systems

Charge transfer (CT) processes are fundamental to the chemical reactivity and photophysical properties of many molecular systems. In tetrahydrofuran systems, these processes can occur through several mechanisms, including charge-transfer-to-solvent (CTTS) and intramolecular charge transfer (ICT).

Tetrahydrofuran is a moderately polar, aprotic solvent capable of forming complexes with various Lewis acids. wikipedia.org Its solvent properties play a significant role in mediating charge transfer reactions. Studies on atomic anions like iodide (I⁻) in THF have explored CTTS dynamics. Following photoexcitation, an electron is transferred from the iodide ion to the solvent, creating a THF-solvated electron (e⁻THF). nih.gov This process is remarkably fast, occurring within approximately 380 femtoseconds. A key observation is that the ejected electrons appear directly with their equilibrium absorption spectrum, indicating a lack of significant dynamic solvation. This is attributed to the pre-existing cavities in the liquid structure of THF, which can readily accommodate the transferred electron without requiring substantial solvent reorganization. nih.gov

Conformational Analysis and Stereochemistry of Tetrahydrofuran Systems

Conformational Dynamics of Tetrahydrofuran (B95107) Ring Systems

The non-planar nature of the five-membered tetrahydrofuran ring results in a dynamic conformational equilibrium. This flexibility is primarily governed by the interplay between minimizing angle strain and torsional strain.

The conformational landscape of the tetrahydrofuran ring is best described by the concept of pseudorotation. This is a continuous puckering motion of the ring that proceeds through a series of energetically similar conformations without passing through a high-energy planar state. The entire cycle of conformations is known as the pseudorotation pathway or wheel.

The specific conformation at any point along this pathway can be described by two parameters: the puckering amplitude (q), which indicates the degree of deviation from planarity, and the phase angle of pseudorotation (Φ), which defines the specific puckered form. The energy profile along this pathway is generally characterized by very low energy barriers, often less than 1 kcal/mol, allowing for rapid interconversion between conformers at room temperature. For the parent tetrahydrofuran, the energy surface has ten distinct minima, corresponding to envelope and twist forms.

Along the pseudorotation pathway, two principal symmetrical conformations serve as energy minima or transition states: the Twisted (C₂) conformation and the Envelope (Cₛ) conformation .

Envelope (Cₛ) Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling an open envelope with its flap up. This conformation possesses a plane of symmetry (Cₛ) passing through the out-of-plane atom and the bond opposite to it.

Twisted (C₂) Conformation: Also known as the half-chair form, this conformation has three adjacent atoms in a plane, with the other two atoms located on opposite sides of this plane. It possesses a C₂ axis of rotation that passes through the central atom of the three-atom plane and the midpoint of the bond connecting the two out-of-plane atoms.

For unsubstituted tetrahydrofuran, theoretical calculations and experimental data suggest that these conformations are very close in energy, with the C₂ (twist) form often being slightly more stable. The envelope forms typically represent the energy maxima or transition states between different twist conformations.

| Conformation Type | Symmetry Element | Description | Relative Stability (Unsubstituted THF) |

| Twisted (Half-Chair) | C₂ | Three adjacent atoms are coplanar; the other two are on opposite sides. | Generally the global energy minimum |

| Envelope | Cₛ | Four atoms are coplanar; the fifth is out of the plane. | Slightly higher in energy; often a transition state |

The introduction of substituents onto the tetrahydrofuran ring significantly influences the conformational equilibrium. The substituents' steric bulk and electronic properties dictate which conformations along the pseudorotation pathway are energetically favored. The primary driving force is the minimization of unfavorable steric interactions, such as 1,3-diaxial-like interactions.

In 2,5-disubstituted systems like cis-2-methyl-5-phenyltetrahydrofuran, the substituents will preferentially occupy pseudoequatorial positions to reduce steric strain. This preference restricts the pseudorotation, leading to a narrower range of accessible conformations.

Methyl Group: Being a relatively small alkyl group, a methyl substituent at a pseudoaxial position would introduce moderate steric strain.

Phenyl Group: A phenyl group is significantly bulkier than a methyl group. Its placement in a pseudoaxial orientation would result in substantial steric hindrance, making conformations that accommodate it in a pseudoequatorial position strongly preferred.

For This compound , the methyl and phenyl groups are on the same side of the ring. The energetically most favorable conformations will be those where both of these bulky substituents can adopt pseudoequatorial or quasi-equatorial orientations. This requirement significantly distorts the pseudorotation pathway, creating deeper energy minima for specific twist or envelope conformations that can accommodate this arrangement. Conformations that would force either the phenyl or, to a lesser extent, the methyl group into a pseudoaxial position would be energetically disfavored. The conformational preference will be dominated by the need to place the larger phenyl group in a pseudoequatorial position.

Determination of Relative and Absolute Stereochemistry in 2,5-Disubstituted Tetrahydrofurans

The presence of substituents at the C2 and C5 positions of the tetrahydrofuran ring introduces stereocenters. For a molecule like 2-methyl-5-phenyltetrahydrofuran, both C2 and C5 are chiral centers.

The relative stereochemistry describes the spatial relationship between the two substituents (i.e., whether they are on the same side or opposite sides of the ring), designated as cis or trans. The absolute stereochemistry refers to the three-dimensional arrangement of atoms at each chiral center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining relative stereochemistry. The coupling constants (J-values) between protons on the ring, particularly between H2-H3, H4-H5, and H2-H5, are dependent on the dihedral angles between them. These angles are, in turn, dictated by the ring's conformation, which is influenced by the cis or trans arrangement of the substituents. Nuclear Overhauser effect (NOE) experiments can also reveal through-space proximity between protons, helping to distinguish between cis and trans isomers.

This compound is one of two possible diastereomers of 2-methyl-5-phenyltetrahydrofuran. Diastereomers are stereoisomers that are not mirror images of each other.

Cis Isomer: In the cis isomer, the methyl and phenyl groups are located on the same side of the average plane of the tetrahydrofuran ring. Because there are two chiral centers (C2 and C5), the cis isomer itself exists as a pair of enantiomers (non-superimposable mirror images):

(2R, 5R)-2-methyl-5-phenyltetrahydrofuran

(2S, 5S)-2-methyl-5-phenyltetrahydrofuran

Trans Isomer: The other diastereomer is the trans isomer, where the methyl and phenyl groups are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers:

(2R, 5S)-2-methyl-5-phenyltetrahydrofuran

(2S, 5R)-2-methyl-5-phenyltetrahydrofuran

The relationship between the cis and trans pairs is diastereomeric. For instance, the (2R, 5R) isomer is a diastereomer of both the (2R, 5S) and (2S, 5R) isomers. These diastereomers have different physical properties (e.g., boiling points, melting points, NMR spectra) and can be separated by standard laboratory techniques like chromatography.

| Stereoisomer Type | Substituent Orientation | Specific Configurations | Relationship to (2R, 5R) |

| Cis | Same side of the ring | (2R, 5R) and (2S, 5S) | Enantiomer is (2S, 5S) |

| Trans | Opposite sides of the ring | (2R, 5S) and (2S, 5R) | Diastereomer |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Structural and Energetic Analysis

Quantum chemical calculations are fundamental in understanding the electronic structure, geometry, and energetics of molecules.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in mapping out reaction pathways, determining the geometries of transition states, and calculating activation energies. For a molecule like cis-2-methyl-5-phenyltetrahydrofuran, DFT studies could elucidate the mechanisms of its formation, such as through the cyclization of a corresponding alcohol, or its subsequent reactions. Such studies would typically involve locating the transition state structures connecting reactants and products on the potential energy surface and calculating the associated energy barriers. However, no specific DFT studies on the reaction mechanisms involving this compound have been identified.

Ab Initio Calculations of Conformational Energies

Ab initio methods are quantum chemistry calculations that rely on basic principles without the inclusion of empirical parameters. These methods are crucial for accurately determining the conformational energies of flexible molecules. The tetrahydrofuran (B95107) ring in this compound can adopt various conformations, such as envelope and twist forms. Furthermore, rotation around the single bond connecting the phenyl group to the furan (B31954) ring introduces additional conformers. Ab initio calculations would provide precise energy differences between these conformers, identifying the most stable geometries. Despite the importance of such information, specific ab initio studies detailing the conformational landscape of this compound are not available.

Molecular Dynamics Simulations for Solvent Interactions and Clathrate Hydrates

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. MD simulations could provide insights into how this compound interacts with various solvents, which is crucial for understanding its solubility and reactivity in different environments. These simulations can reveal details about the solvation shell, including the preferred orientation of solvent molecules and the strength of intermolecular interactions. Additionally, MD simulations could be used to investigate the potential of this molecule to form clathrate hydrates, which are crystalline water-based solids with gas molecules trapped inside. There are currently no published MD simulation studies focusing on this compound.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. For this compound, theoretical calculations could predict its 1H and 13C NMR spectra, its characteristic IR absorption bands, and its electronic transitions. However, specific theoretical predictions of the spectroscopic properties of this compound have not been reported in the literature.

Advanced Analytical Methodologies for Characterization of Tetrahydrofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For stereoisomers like cis-2-methyl-5-phenyltetrahydrofuran, NMR is indispensable for determining the relative configuration of the substituents on the tetrahydrofuran (B95107) ring.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each nucleus, allowing for the assignment of the compound's constitution.

In the ¹H NMR spectrum of a 2,5-disubstituted tetrahydrofuran, the chemical shifts and coupling constants of the protons on the heterocyclic ring are particularly diagnostic. For the cis isomer, the protons at the C2 and C5 positions are on the same face of the ring. The proton at C2, being adjacent to a methyl group, typically appears as a multiplet due to coupling with the methyl protons and the protons at C3. Similarly, the proton at C5, adjacent to the phenyl group, will also be a multiplet. The protons on the C3 and C4 positions of the ring often present as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR provides information on all unique carbon atoms in the molecule. The carbons of the phenyl group resonate in the aromatic region (typically 125-145 ppm). The C2 and C5 carbons of the tetrahydrofuran ring, being attached to the oxygen atom, are deshielded and appear further downfield (typically 75-85 ppm) than the C3 and C4 carbons (typically 25-40 ppm). The methyl carbon gives a characteristic signal in the upfield region of the spectrum. Comparing experimental NMR data with computed chemical shifts for candidate structures can be a powerful method for assigning relative configurations. nih.gov

Representative NMR Data for this compound (Note: The following data are representative values for this class of compounds and may vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H2 (methine) | ~4.1-4.3 (m) | 80-84 |

| H5 (methine) | ~4.9-5.1 (m) | 81-85 |

| H3, H4 (methylene) | ~1.6-2.2 (m) | 34-38 (C3), 26-30 (C4) |

| -CH₃ (methyl) | ~1.2-1.4 (d) | 20-23 |

| -C₆H₅ (aromatic) | ~7.2-7.4 (m) | 125-129 (ortho, meta, para), 140-144 (ipso) |

The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are in close spatial proximity (typically <5 Å). It is an essential tool for determining the relative stereochemistry of molecules. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space, regardless of their bonding connectivity.

For this compound, the key to confirming the cis configuration is the observation of an NOE correlation between the proton at C2 (H2) and the proton at C5 (H5). Because these protons are on the same face of the five-membered ring, they are spatially close enough to produce a distinct cross-peak in the NOESY spectrum. In the corresponding trans isomer, H2 and H5 are on opposite faces of the ring, are significantly farther apart, and would not show a significant NOE correlation. This unambiguous result is a cornerstone in the stereochemical assignment of substituted tetrahydrofurans. sci-hub.st

Mass Spectrometry Techniques for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule from its measured mass. For this compound, the molecular formula is C₁₁H₁₄O. HRMS can distinguish this formula from other isobaric formulas (different formulas with the same nominal mass) by matching the experimental mass to the calculated exact mass.

Analysis of the fragmentation patterns in the mass spectrum can further confirm the structure. Common fragmentation pathways for this molecule under electron ionization (EI) would include:

Loss of the methyl group (•CH₃) to give a stable oxonium ion.

Loss of the phenyl group (•C₆H₅).

Cleavage of the tetrahydrofuran ring.

Expected HRMS Fragments for C₁₁H₁₄O

| Fragment Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | [C₁₁H₁₄O]⁺ | 162.1045 |

| [M-CH₃]⁺ | [C₁₀H₁₁O]⁺ | 147.0810 |

| [M-C₆H₅]⁺ | [C₅H₉O]⁺ | 85.0653 |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 |

Vacuum Ultraviolet Photoionization/Mass-Analyzed Threshold Ionization (VUV-PI/MATI) spectroscopy is a sophisticated technique that provides highly detailed energetic information about a molecule. mdpi.com It uses a tunable VUV laser to achieve soft ionization, meaning it imparts very little excess energy to the molecule, allowing for the precise determination of the adiabatic ionization energy (AIE). mdpi.com

This technique is particularly useful for distinguishing between different conformers or stereoisomers of a molecule, as they often exhibit small but measurable differences in their ionization energies and vibrational spectra in the cation. mdpi.com By providing a detailed vibrational spectrum of the molecular cation, VUV-PI/MATI can be used to probe the specific structural changes that occur upon ionization. While highly specialized, this method offers a powerful way to characterize the subtle structural and energetic differences in molecules like this compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is exceptionally useful for analyzing complex mixtures and for separating stereoisomers. nih.gov

In the context of this compound, a synthesis may produce a mixture of both the cis and trans diastereomers. LC, using a suitable stationary phase (e.g., silica (B1680970) or a bonded-phase column) and mobile phase, can separate these two diastereomers based on their different polarities and interactions with the stationary phase. researchgate.net As each isomer elutes from the column, it enters the mass spectrometer, which confirms its identity by measuring its molecular weight. This allows for the quantification of the diastereomeric ratio in a product mixture. For separating enantiomers (e.g., (2R,5S) from (2S,5R)), a chiral stationary phase is typically required.

Infrared (IR) Spectroscopy for Functional Group and Structural Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and providing structural information about molecules. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent parts: the tetrahydrofuran (THF) ring, the methyl group, and the phenyl group.

The analysis of the THF core often involves examining the C-O-C stretching vibrations, which are characteristic of ethers. Studies on THF and its methyl-substituted derivatives have investigated these spectral regions in detail. udayton.edu The presence of the methyl group introduces C-H stretching and bending vibrations. The phenyl group adds its own distinct absorptions, including aromatic C-H stretching, aromatic C=C ring stretching, and out-of-plane C-H bending bands that can be indicative of the substitution pattern.

Key vibrational modes for the parent THF ring and its alkyl derivatives have been assigned, though interactions between skeletal and CH2 group vibrations can complicate the spectra. udayton.edu The CH2 group vibrations, such as wagging, twisting, and rocking, can appear over a broad range of frequencies. udayton.edu For this compound, the spectrum would be a composite of these features, with specific frequencies influenced by the electronic and steric effects of the phenyl and methyl substituents.

Table 1: Expected Infrared Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenyl Group | Aromatic C-H Stretch | 3100 - 3000 |

| Methyl/Methylene | Aliphatic C-H Stretch | 3000 - 2850 |

| Phenyl Group | Aromatic C=C Stretch | 1600 - 1450 |

| Tetrahydrofuran Ring | C-O-C Asymmetric Stretch | 1150 - 1070 |

Advanced Spectroscopic Studies for Conformational Insights

The three-dimensional structure and conformational flexibility of tetrahydrofuran derivatives are critical to their properties and interactions. Advanced spectroscopic methods, often paired with computational chemistry, provide profound insights into these aspects.

Conformational analysis of cyclic compounds, including derivatives of 1,3-dioxane (B1201747) which are structurally related to tetrahydrofurans, has been successfully performed using Density Functional Theory (DFT) calculations in conjunction with two-dimensional NMR spectra (NOESY). researchgate.net These methods help identify the most stable conformers (e.g., chair, twist) and understand the influence of substituents and solvents on the conformational equilibrium. researchgate.net For this compound, similar approaches could elucidate the preferred orientation of the methyl and phenyl groups relative to the ring.

High-resolution rovibrational spectroscopy is another powerful technique used to study the specific conformations of molecules. For instance, extensive studies on 2-furfural have successfully characterized its trans and cis conformers using jet-cooled Fourier transform spectroscopy, allowing for the precise determination of molecular parameters for each form. mdpi.com This level of detail enables a clear distinction between different spatial arrangements of the molecule. Furthermore, detailed 1H and 13C NMR studies are instrumental in identifying the presence of different rotameric states in solution for complex cyclic molecules. researchgate.net

Table 2: Advanced Methodologies for Conformational Analysis

| Technique | Application | Insights Gained |

|---|---|---|

| 2D NMR (e.g., NOESY) | Analysis of solutions | Through-space correlations between protons, revealing spatial proximity and preferred conformation. researchgate.net |

| High-Resolution IR Spectroscopy | Gas-phase analysis of conformers | Provides detailed rotational and vibrational parameters for individual conformers, enabling unambiguous identification. mdpi.com |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of isomers and the assessment of chemical purity in synthetic and natural product chemistry. For substituted tetrahydrofurans, which often exist as mixtures of stereoisomers (e.g., cis and trans), methods like Gas Chromatography (GC) are indispensable.

The separation of furan (B31954) and its alkylated derivatives has been systematically studied. dtu.dk The choice of the chromatographic column is critical for achieving successful separation. For example, the complete separation of isomers like 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691) has been demonstrated by selecting an appropriate column, which prevents misinterpretation of chromatographic signals and allows for reliable quantification. dtu.dk

In the analysis of related substituted tetrahydrofurans, various capillary GC columns with different stationary phases are employed. Non-polar columns (e.g., HP-5MS, DB-5) and polar columns (e.g., AT-Wax) are selected based on the volatility and polarity of the analytes to optimize separation. nist.gov The use of these techniques is fundamental for assessing the purity of a specific isomer like this compound and separating it from its trans counterpart or other impurities.

Table 3: Gas Chromatography Columns for Separation of Furan Derivatives

| Column Type | Active Phase Example | Application Notes |

|---|---|---|

| Non-polar | Equity-5, HP-5MS, DB-5 | Generally used for separating compounds based on boiling points; effective for many furan derivatives. dtu.dknist.gov |

Applications in Organic Synthesis and Material Science

Cis-2-methyl-5-phenyltetrahydrofuran as a Synthetic Building Block and Intermediate

This compound serves as a valuable chiral building block in organic synthesis. Its stereochemistry and functional group compatibility make it an important intermediate in the construction of more complex molecules. The tetrahydrofuran (B95107) (THF) ring is a common structural motif in a wide array of biologically active natural products. Consequently, methods for the stereoselective synthesis of substituted tetrahydrofurans are of significant interest to the scientific community.

The utility of this compound as a synthetic intermediate is demonstrated in various chemical transformations. For instance, it can be derived from renewable resources like levulinic acid, highlighting its potential as a green chemistry solvent and building block. nih.gov The development of synthetic routes to access enantiomerically pure forms of this and related tetrahydrofuran derivatives is an active area of research, often employing strategies such as asymmetric catalysis and chiral pool synthesis.

Role of Substituted Tetrahydrofurans in Complex Molecule Synthesis (e.g., Natural Products, Polyether Antibiotics – as structural motifs)

Substituted tetrahydrofurans are fundamental structural motifs found in a vast number of natural products exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties. nih.govresearchgate.net These compounds are integral components of complex molecules such as lignans, macrodiolides, and polyether ionophores. nih.gov The specific stereochemistry of the substituents on the tetrahydrofuran ring is often crucial for the biological function of the parent molecule.

The tetrahydrofuran moiety is particularly prevalent in polyether antibiotics, a class of compounds that can transport metal ions across cell membranes. clockss.orgnih.gov The synthesis of these complex natural products often involves the strategic construction of multiple substituted tetrahydrofuran and tetrahydropyran (B127337) rings. clockss.orgnih.gov Methodologies for the stereoselective synthesis of these cyclic ethers are therefore essential. Common strategies include:

Intramolecular SN2 Reactions: Cyclization of a hydroxyl group onto a carbon bearing a leaving group is a classic and widely used method. nih.gov

Intramolecular Additions of Alcohols to Epoxides: This powerful strategy allows for the construction of highly functionalized tetrahydrofurans. nih.gov

Oxidative Cyclization of Dienes: The use of oxidizing agents to convert 1,5-dienes into hydroxylated tetrahydrofuran derivatives is another important approach. nih.gov

[3+2] Annulation Reactions: These reactions, often catalyzed by Lewis or Brønsted acids, involve the combination of a three-atom component with a two-atom component to form the five-membered tetrahydrofuran ring. nih.govresearchgate.net

The table below provides examples of natural product classes that feature the substituted tetrahydrofuran motif.

| Natural Product Class | Examples | Biological Activity |

| Polyether Antibiotics | Salinomycin, Ionomycin | Antibacterial, Ionophoric |

| Annonaceous Acetogenins | Uvaricin, Rolliniastatin 1 | Antitumor, Pesticidal |

| Lignans | Fragransin C1, Conocarpan | Various biological activities |

| Marine Terpenoids | Kumausynes, Pantofuranoids | Antikinetoplastid, Amoebicidal |

Strategies for Developing New Catalysts and Transformations Involving Tetrahydrofuran Chemistry

The development of novel and efficient catalytic methods for the synthesis of substituted tetrahydrofurans is a continuous pursuit in organic chemistry. rsc.org The demand for stereoselective and atom-economical transformations drives research in this area. Key strategies focus on the use of transition metal catalysts, organocatalysts, and biocatalysts to control the stereochemical outcome of reactions.

Recent advances in catalysis for tetrahydrofuran synthesis include:

Transition Metal Catalysis: Palladium-catalyzed methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org Ruthenium-mediated oxidative cyclization of 1,5-dienes is another practical approach. researchgate.net Iron photocatalysis has also been shown to be effective in the functionalization of tetrahydrofuran. acs.org

Lewis and Brønsted Acid Catalysis: These catalysts are effective in promoting [3+2] annulation reactions between cyclopropanes and aldehydes to afford highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.govresearchgate.net The use of chiral Brønsted bases has enabled the development of enantioselective versions of these reactions. researchgate.net

Enzyme-Catalyzed Reactions: Biocatalytic methods, such as enzyme-catalyzed epoxidation followed by intramolecular cyclization, offer a green and highly selective approach to chiral tetrahydrofuran synthesis. nih.gov

Furthermore, the development of catalysts for the ring-opening polymerization of tetrahydrofuran is important for the synthesis of polytetrahydrofuran (poly(THF)), a valuable polymer. nih.gov Heteropolyacids have been investigated as efficient solid acid catalysts for this transformation. nih.gov The ongoing development of sustainable catalytic pathways for furan (B31954) derivatives, which can be precursors to tetrahydrofurans, is also a significant area of research. frontiersin.org

Future Research Directions and Open Questions

Advancements in Stereoselective Synthesis of Complex Tetrahydrofuran (B95107) Systems

The development of novel and efficient stereoselective methods for the synthesis of complex tetrahydrofuran rings is a cornerstone of future research. While numerous strategies exist, the demand for more atom-economical, environmentally benign, and highly selective reactions remains.

Key research thrusts will likely focus on:

Catalytic Asymmetric Methodologies: Expanding the toolkit of chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity and diastereoselectivity in tetrahydrofuran formation. chemistryviews.org This includes the development of new ligands for known catalytic systems to fine-tune their reactivity and selectivity for specific substrates.

Palladium-Catalyzed Reactions: Further exploration of palladium-catalyzed carboetherification and heteroannulation reactions promises to provide versatile routes to polysubstituted tetrahydrofurans. nih.govchemrxiv.orgnih.gov Future work will likely target expanding the scope of coupling partners and achieving greater control over the stereochemical outcome, particularly in the creation of multiple stereocenters in a single step. nih.govnih.gov

[3+2] Cycloaddition and Annulation Reactions: These reactions are powerful tools for the rapid construction of the tetrahydrofuran core. nih.gov Future advancements may involve the discovery of new three-atom and two-atom components, as well as novel catalytic systems to control the regioselectivity and stereoselectivity of the cycloaddition. researchgate.net

Novel Cyclization Strategies: Research into innovative cyclization cascades, potentially initiated by radical or photochemical processes, could open up new pathways to complex tetrahydrofuran structures from simple acyclic precursors. rsc.orgrsc.org This includes leveraging oxidative cyclizations of polyenes to construct multiple tetrahydrofuran rings in a single, elegant transformation. nih.gov

A summary of promising stereoselective synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Advancements | Key References |

| Nucleophilic Substitution | Intramolecular SN2 reactions of hydroxyl nucleophiles with alkyl halides or sulfonates, and additions of alcohols to epoxides. | Development of new catalytic systems to promote these cyclizations with higher stereocontrol and under milder conditions. | nih.gov |

| Palladium-Catalyzed Carboetherification | Reactions of γ-hydroxy alkenes with aryl or vinyl bromides to form both a C-C and a C-O bond in a single step. | Expansion to a broader range of internal and substituted alkenes with enhanced diastereoselectivity. | nih.govnih.gov |

| [3+2] Cycloaddition/Annulation | Combination of a three-atom component (e.g., an epoxide or carbonyl ylide) with a two-atom component (e.g., an alkene). | Discovery of novel catalytic systems and reaction partners to increase efficiency and stereocontrol. | nih.govresearchgate.net |

| Oxidative Cyclization | Oxidation of unsaturated alcohols or polyenes to trigger cyclization and form the tetrahydrofuran ring. | Application to the synthesis of complex poly-tetrahydrofuran natural products with high stereoselectivity. | nih.gov |

| Matteson Homologation | Use of chiral boronic esters to build up stereocenters sequentially before cyclization. | Streamlining the multi-step process and expanding the diversity of substituents that can be introduced. | uni-saarland.deresearchgate.net |

Deeper Understanding of Reaction Mechanisms via Advanced Computational Tools

The synergy between experimental and computational chemistry is crucial for advancing the field. Advanced computational tools, particularly Density Functional Theory (DFT), are expected to play an increasingly important role in elucidating the intricate mechanisms of reactions that form and transform tetrahydrofuran rings.

Future computational studies are anticipated to address several open questions:

Transition State Analysis: Detailed mapping of potential energy surfaces for key synthetic reactions will provide insights into the origins of stereoselectivity. nih.govacs.org Understanding the precise geometry and energetics of transition states can guide the rational design of more selective catalysts and reaction conditions. rsc.org

Role of Non-Covalent Interactions: Investigating the influence of subtle non-covalent interactions, such as hydrogen bonding and dispersion forces, within the transition state assembly can help explain unexpected stereochemical outcomes and inform the design of new chiral ligands and catalysts.

Mechanism of Novel Reactions: As new synthetic methods are discovered, computational studies will be indispensable for rapidly proposing and evaluating plausible reaction mechanisms. nih.gov For instance, understanding the step-by-step pathway of a novel palladium-catalyzed cascade can accelerate its optimization and application. nih.gov

Conformational Analysis: The conformational flexibility of the tetrahydrofuran ring can significantly influence its reactivity. researchgate.net Computational modeling can predict the preferred conformations of substrates and intermediates, providing a clearer picture of how substituents dictate the stereochemical course of a reaction.

Recent computational investigations into related systems have already provided valuable insights.

| Area of Investigation | Computational Method | Key Findings/Goals | Key References |

| Ring-Opening Reactions | Density Functional Theory (DFT) | Elucidation of reaction profiles and activation energies for the ring-opening of THF by frustrated Lewis pairs. | nih.govresearchgate.net |

| Photochemical Ring Expansion | DFT Calculations | Investigation of the diradical pathway in the ring expansion of oxetanes to tetrahydrofurans, explaining stereochemical outcomes. | rsc.orgrsc.org |

| Cycloaddition Reactions | Quantum Chemical Calculations | Re-evaluation of the molecular mechanism of reactions between furans and nitroalkenes, identifying zwitterionic intermediates. | nih.gov |

| Radical Reactions | Theoretical Calculations | Studying the kinetics and dominant pathways of reactions between hydroxyl radicals and substituted furans. | researchgate.netresearchgate.net |

Exploration of Novel Chemical Transformations and Reactivity Patterns

Beyond the synthesis of the tetrahydrofuran core, future research will also focus on uncovering new ways to functionalize and transform the cis-2-methyl-5-phenyltetrahydrofuran scaffold. The unique electronic and steric environment of this molecule could lead to unexpected reactivity.

Areas ripe for exploration include:

C-H Functionalization: The development of methods for the selective activation and functionalization of C-H bonds on the tetrahydrofuran ring would provide a powerful and atom-economical way to introduce new substituents and build molecular complexity.

Ring-Opening and Rearrangement Reactions: Investigating novel catalytic systems or reaction conditions that can induce selective ring-opening or rearrangement of the tetrahydrofuran core could lead to the synthesis of valuable acyclic chiral building blocks or other heterocyclic systems. acs.org

Stereospecific Derivatization: Exploring reactions that proceed with high stereochemical fidelity at the existing stereocenters (C2 and C5) will be crucial for elaborating the core structure into more complex target molecules. This could involve nucleophilic substitution reactions with retention or inversion of configuration.

Polymerization: While tetrahydrofuran itself can be polymerized via ring-opening polymerization, the influence of substituents on this process is an area for further study. The specific stereochemistry of this compound could lead to polymers with unique and potentially useful properties.

The exploration of these new frontiers in synthesis, mechanistic understanding, and reactivity will undoubtedly solidify the importance of the tetrahydrofuran motif in modern organic chemistry and open doors to new applications in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-2-methyl-5-phenyltetrahydrofuran, and how can stereochemical purity be ensured?

- Methodological Answer :

- Ring-closing strategies : Utilize acid-catalyzed cyclization of diols or dienes, as seen in tetrahydrofuran derivatives (e.g., 2-ethyl-5-methyltetrahydrofuran synthesis ). For stereochemical control, employ chiral catalysts (e.g., Jacobsen’s catalyst) or enantioselective hydrogenation.

- Purification : Monitor residual solvents (e.g., 2-methyltetrahydrofuran guidelines from ICH ) via gas chromatography (GC) to ensure purity. Use chiral HPLC or polarimetry to confirm enantiomeric excess.

Q. How can the stereochemistry of cis-2-methyl-5-phenyltetrahydrofuran be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare and NMR shifts with computational predictions (e.g., density functional theory, DFT) . Nuclear Overhauser Effect (NOE) experiments can identify spatial proximity of substituents (e.g., methyl and phenyl groups in cis configuration) .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related furan derivatives .

Q. What safety protocols are critical for handling cis-2-methyl-5-phenyltetrahydrofuran in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation exposure, as recommended for tetrahydrofuran analogs .

- First aid : Follow guidelines for tetrahydrofuran derivatives: rinse eyes/skin with water for 15 minutes if exposed, and seek medical attention with SDS documentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for cis-2-methyl-5-phenyltetrahydrofuran?

- Methodological Answer :

- Purity analysis : Use differential scanning calorimetry (DSC) to assess thermal behavior and detect polymorphic forms. Cross-reference with GC-MS to identify impurities (e.g., residual solvents from synthesis) .

- Literature review : Compare experimental conditions (e.g., solvent recrystallization methods) across studies. For example, discrepancies in melting points may arise from differing crystallization solvents (e.g., ethanol vs. hexane) .

Q. What computational approaches are suitable for predicting the thermodynamic stability and reactivity of cis-2-methyl-5-phenyltetrahydrofuran?

- Methodological Answer :

- DFT calculations : Optimize geometry and calculate Gibbs free energy to compare cis vs. trans isomer stability. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

- Molecular dynamics (MD) : Simulate solvation effects or thermal degradation pathways under varying conditions (e.g., acidic/alkaline environments) .

Q. How can researchers design experiments to study the catalytic hydrogenation of cis-2-methyl-5-phenyltetrahydrofuran derivatives?

- Methodological Answer :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) under controlled hydrogen pressure. Monitor reaction progress via NMR or IR spectroscopy.

- Kinetic studies : Use Arrhenius plots to determine activation energy and optimize temperature/pressure conditions, referencing ICH guidelines for solvent compatibility .

Notes on Evidence-Based Limitations

- The provided evidence lacks direct data on cis-2-methyl-5-phenyltetrahydrofuran. Methodological answers are extrapolated from structurally related tetrahydrofuran derivatives (e.g., 2-ethyl-5-methyltetrahydrofuran , furan-carboxylic acids ). Researchers should validate these approaches with targeted experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.